Fgfr4-IN-11

Description

BenchChem offers high-quality Fgfr4-IN-11 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fgfr4-IN-11 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

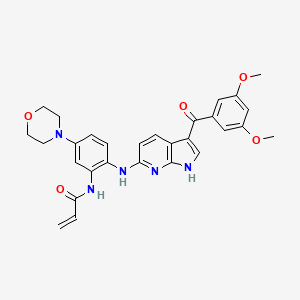

Molecular Formula |

C29H29N5O5 |

|---|---|

Molecular Weight |

527.6 g/mol |

IUPAC Name |

N-[2-[[3-(3,5-dimethoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]-5-morpholin-4-ylphenyl]prop-2-enamide |

InChI |

InChI=1S/C29H29N5O5/c1-4-27(35)32-25-15-19(34-9-11-39-12-10-34)5-7-24(25)31-26-8-6-22-23(17-30-29(22)33-26)28(36)18-13-20(37-2)16-21(14-18)38-3/h4-8,13-17H,1,9-12H2,2-3H3,(H,32,35)(H2,30,31,33) |

InChI Key |

YMFNEYWPMKYGQY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=CNC3=C2C=CC(=N3)NC4=C(C=C(C=C4)N5CCOCC5)NC(=O)C=C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Fgfr4-IN-11: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fgfr4-IN-11 is a potent, orally active, and covalent pan-fibroblast growth factor receptor (FGFR) inhibitor with exceptional activity against FGFR4.[1] Developed through structural optimization of quinolone derivatives, this inhibitor demonstrates significant antitumor effects in preclinical models of solid tumors.[2][3][4] This technical guide provides an in-depth overview of the mechanism of action of Fgfr4-IN-11, including its biochemical and cellular activities, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Covalent Inhibition of FGFR4

Fgfr4-IN-11 acts as an irreversible inhibitor of the FGFR family of receptor tyrosine kinases.[2][3] Its mechanism of action is centered on the formation of a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain. While Fgfr4-IN-11 is a pan-FGFR inhibitor, it exhibits particularly high potency against FGFR4.[1]

The covalent interaction is crucial for its high potency and prolonged duration of action. By permanently disabling the kinase activity, Fgfr4-IN-11 effectively blocks the downstream signaling pathways that are aberrantly activated in various cancers. The irreversible nature of the binding means that restoration of FGFR signaling requires the synthesis of new receptor proteins.

While the specific cysteine residue targeted by Fgfr4-IN-11 is detailed in its primary publication, covalent FGFR inhibitors commonly target conserved cysteine residues such as Cys477 in the P-loop or the unique Cys552 in the hinge region of FGFR4. The formation of this covalent bond has been confirmed using techniques like liquid chromatography and tandem mass spectrometry (LC-MS/MS).[2][3]

Quantitative Data Summary

The inhibitory activity of Fgfr4-IN-11 has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of Fgfr4-IN-11

| Target | IC50 (nM) | Assay Type |

| FGFR1 | 9.9 | Kinase Assay |

| FGFR2 | 3.1 | Kinase Assay |

| FGFR3 | 16 | Kinase Assay |

| FGFR4 | 1.8 | Kinase Assay |

Data sourced from MedChemExpress, referencing Hu S, et al. J Med Chem. 2023.[1]

Table 2: Cellular Antiproliferative Activity of Fgfr4-IN-11

| Cell Line | Cancer Type | IC50 (nM) | Assay Type |

| NCI-H1581 | Non-small cell lung cancer | < 2 | Cell Viability Assay |

| SNU-16 | Gastric Carcinoma | < 2 | Cell Viability Assay |

| Huh-7 | Hepatocellular Carcinoma | 15.63 | Cell Viability Assay |

| Hep3B | Hepatocellular Carcinoma | 52.6 | Cell Viability Assay |

Data sourced from MedChemExpress, referencing Hu S, et al. J Med Chem. 2023.[1]

Signaling Pathway Inhibition

Activation of FGFR4 by its ligand, such as FGF19, triggers the dimerization of the receptor and autophosphorylation of its intracellular kinase domains. This initiates a cascade of downstream signaling pathways critical for cell proliferation, survival, and migration. The primary pathways affected by Fgfr4-IN-11 inhibition include:

-

RAS-MAPK Pathway: Crucial for cell proliferation.

-

PI3K-AKT Pathway: A key regulator of cell survival and apoptosis.

-

PLCγ Pathway: Involved in cell motility and invasion.

By covalently binding to FGFR4, Fgfr4-IN-11 prevents the phosphorylation of key downstream effector proteins like FRS2, ERK, and AKT, effectively shutting down these pro-tumorigenic signaling cascades.

Detailed Experimental Protocols

The following are representative protocols for the characterization of Fgfr4-IN-11, based on standard methodologies in the field. For the exact protocols used in the development of Fgfr4-IN-11, refer to the primary publication by Hu S, et al. in the Journal of Medicinal Chemistry, 2023.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Fgfr4-IN-11 (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare a reaction mixture containing kinase buffer, the specific FGFR enzyme, and the peptide substrate.

-

Add Fgfr4-IN-11 at various concentrations to the wells of the 96-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., Huh-7, Hep3B, NCI-H1581, SNU-16)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Fgfr4-IN-11 (serially diluted in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well clear plates

-

Microplate reader capable of measuring absorbance at 570 nm

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Fgfr4-IN-11 for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot Analysis of Downstream Signaling

This technique is used to detect the phosphorylation status of key proteins in the FGFR4 signaling pathway.

Materials:

-

Cancer cell lines (e.g., Huh-7)

-

Fgfr4-IN-11

-

FGF19 ligand

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-FRS2, anti-FRS2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Culture cells to 70-80% confluency and serum-starve overnight.

-

Pre-treat cells with Fgfr4-IN-11 for 2 hours.

-

Stimulate the cells with FGF19 for 15-30 minutes.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the effect of Fgfr4-IN-11 on protein phosphorylation.

In Vivo Antitumor Efficacy

The antitumor activity of Fgfr4-IN-11 has been demonstrated in xenograft mouse models.

Huh-7 Xenograft Model

Animal Model:

-

Female athymic nude mice (4-6 weeks old)

Protocol:

-

Subcutaneously implant Huh-7 cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into vehicle control and treatment groups.

-

Administer Fgfr4-IN-11 orally, once daily, at a specified dose (e.g., 60 mg/kg) for a defined period (e.g., 21 days).[1]

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by Western blot or immunohistochemistry).

Results: Fgfr4-IN-11 has been shown to significantly inhibit tumor growth in Huh-7 xenograft models, with a tumor growth inhibition (TGI) of 67% at a dose of 60 mg/kg, without causing significant changes in body weight.[1]

Conclusion

Fgfr4-IN-11 is a potent and orally bioavailable covalent inhibitor of the FGFR family, with remarkable activity against FGFR4. Its irreversible mechanism of action leads to sustained inhibition of key oncogenic signaling pathways, resulting in significant antitumor efficacy in preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on FGFR-targeted cancer therapies. Further investigation into the clinical potential of Fgfr4-IN-11 is warranted.

References

The Discovery and Synthesis of Fgfr4-IN-11: A Covalent Inhibitor Targeting Hepatocellular Carcinoma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical therapeutic target in hepatocellular carcinoma (HCC), where the aberrant activation of the FGF19-FGFR4 signaling axis is a key driver of tumorigenesis. Fgfr4-IN-11 is a potent and selective covalent inhibitor of FGFR4 that has demonstrated significant anti-tumor activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Fgfr4-IN-11 and similar covalent FGFR4 inhibitors. Detailed experimental protocols for key assays, quantitative data on inhibitor activity, and diagrams of the underlying biological pathways and experimental workflows are presented to facilitate further research and development in this area.

Introduction

Hepatocellular carcinoma (HCC) is a primary liver cancer with a high mortality rate and limited therapeutic options.[1] A subset of HCC patients exhibits amplification of the FGF19 gene, leading to the overexpression of its protein product, FGF19.[1] FGF19 is a specific ligand for FGFR4, a receptor tyrosine kinase. The binding of FGF19 to FGFR4, in conjunction with the co-receptor β-klotho (KLB), triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation, survival, and tumorigenesis.[2][3]

The development of selective FGFR4 inhibitors is a promising therapeutic strategy for FGF19-driven HCC.[4] Pan-FGFR inhibitors, while active, often suffer from off-target toxicities due to the inhibition of other FGFR family members (FGFR1-3).[4] Fgfr4-IN-11 is a covalent inhibitor designed to selectively target a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, which is not present in other FGFR isoforms, thereby conferring high selectivity.[4] This guide will delve into the scientific foundation behind the development of Fgfr4-IN-11, providing detailed technical information for researchers in the field.

Discovery and Mechanism of Action

The discovery of Fgfr4-IN-11 was guided by a structure-based drug design approach aimed at developing a selective and covalent inhibitor of FGFR4. The key mechanistic feature of Fgfr4-IN-11 is its ability to form an irreversible covalent bond with Cys552 in the hinge region of the FGFR4 kinase domain. This covalent modification leads to the sustained inhibition of FGFR4 kinase activity, effectively blocking downstream signaling pathways.

FGFR4 Signaling Pathway

The FGF19-FGFR4 signaling pathway is a central driver in a subset of HCCs. The binding of FGF19 to the FGFR4/β-klotho complex induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation event creates docking sites for adaptor proteins, such as Fibroblast Growth Factor Receptor Substrate 2 (FRS2), which in turn recruit other signaling molecules to activate downstream pathways.

Synthesis of Fgfr4-IN-11

While a detailed, step-by-step synthesis protocol for Fgfr4-IN-11 is not publicly available, a representative synthetic route can be constructed based on the known synthesis of structurally similar covalent FGFR4 inhibitors, such as the compound reported in ACS Med. Chem. Lett. 2020, 11, 1899–1904. The likely chemical name for Fgfr4-IN-11 is (E)-2-(4-(2-(5-(1-(3,5-Dichloropyridin-4-yl)ethoxy)-1H-indazol-3-yl)vinyl)-1H-pyrazol-1-yl)ethanol. The synthesis would likely involve a multi-step process, including the formation of the key indazole and pyrazole heterocyclic cores, followed by a vinyl linkage and final functional group manipulations.

A plausible, though not definitively confirmed, synthetic scheme is presented below. This should be considered a representative synthesis for compounds of this class.

Representative Synthetic Scheme:

A potential synthetic route would likely begin with the construction of the substituted indazole core. This could be followed by a coupling reaction, such as a Heck or Suzuki reaction, to introduce the vinyl pyrazole moiety. The pyrazole itself would be synthesized separately and functionalized with the ethanol side chain.

-

Step 1: Synthesis of the Indazole Core: Preparation of a 5-hydroxy-1H-indazole derivative.

-

Step 2: Alkylation of the Indazole: Alkylation of the indazole with 4-(1-chloroethyl)-3,5-dichloropyridine.

-

Step 3: Synthesis of the Vinyl Pyrazole Moiety: Preparation of 1-(2-hydroxyethyl)-4-vinyl-1H-pyrazole.

-

Step 4: Coupling Reaction: A palladium-catalyzed cross-coupling reaction between the functionalized indazole and the vinyl pyrazole to form the final product.

Quantitative Data

The potency and selectivity of Fgfr4-IN-11 have been characterized through various biochemical and cell-based assays.

Table 1: In Vitro Inhibitory Activity of Fgfr4-IN-11 against FGFR Family Kinases

| Kinase | IC50 (nM) |

| FGFR1 | 9.9 |

| FGFR2 | 3.1 |

| FGFR3 | 16 |

| FGFR4 | 1.8 |

| Data from MedChemExpress. |

Table 2: Anti-proliferative Activity of Fgfr4-IN-11 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-H1581 | Lung Cancer | < 2 |

| SNU-16 | Gastric Cancer | < 2 |

| Huh-7 | Hepatocellular Carcinoma | 15.63 |

| Hep3B | Hepatocellular Carcinoma | 52.6 |

| Data from MedChemExpress. |

Table 3: In Vivo Efficacy of Fgfr4-IN-11 in Xenograft Models

| Xenograft Model | Treatment | Tumor Growth Inhibition |

| Huh-7 | 60 mg/kg, p.o., QD for 21 days | 88.2% |

| NCI-H1581 | 60 mg/kg, p.o., QD for 21 days | Significant |

| Data from MedChemExpress.[5] |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and further development of Fgfr4-IN-11.

Biochemical Kinase Inhibition Assay (Caliper Assay)

This assay measures the enzymatic activity of the kinase by detecting the phosphorylation of a peptide substrate.

Protocol:

-

Plate Preparation: Prepare a 384-well microtiter plate. Add 50 nL of the test compound (Fgfr4-IN-11) solution in 90% DMSO to each well in a serial dilution format. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Reaction Initiation: Add 4.5 µL of a peptide/ATP solution to each well. The solution should contain a final concentration of a fluorescently labeled peptide substrate and ATP at its Km concentration in a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

-

Enzyme Addition: Add 4.5 µL of the FGFR4 enzyme solution in kinase assay buffer to initiate the reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding 16 µL of a stop solution containing EDTA (e.g., 100 mM HEPES pH 7.5, 0.015% Brij-35, 10 mM EDTA).

-

Detection: Analyze the plate on a Caliper LabChip EZ Reader. The instrument uses microfluidic capillary electrophoresis to separate the phosphorylated (product) and unphosphorylated (substrate) peptides based on their charge and size. The ratio of product to substrate is used to determine the kinase activity and the IC50 value of the inhibitor.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., Huh-7, Hep3B) in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Fgfr4-IN-11 and incubate for a specified period (e.g., 72 hours).

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Lysis and Luminescence Reaction: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.

Experimental and Logical Workflows

The discovery of a covalent kinase inhibitor like Fgfr4-IN-11 follows a structured workflow.

Conclusion

Fgfr4-IN-11 represents a significant advancement in the targeted therapy of HCC. Its covalent mechanism of action and high selectivity for FGFR4 offer the potential for improved efficacy and a better safety profile compared to non-selective kinase inhibitors. The data and protocols presented in this guide provide a valuable resource for researchers working on the development of next-generation FGFR4 inhibitors and for those investigating the role of the FGF19-FGFR4 signaling pathway in cancer. Further research into the synthesis and optimization of compounds like Fgfr4-IN-11 will be crucial for translating this promising therapeutic strategy into clinical benefits for patients with HCC.

References

- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

The Role of Fgfr4-IN-11 in Hepatocellular Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with limited therapeutic options for advanced disease. A compelling body of evidence has identified the Fibroblast Growth Factor 19 (FGF19)-Fibroblast Growth Factor Receptor 4 (FGFR4) signaling axis as a key oncogenic driver in a subset of HCC patients. This pathway, when aberrantly activated, promotes tumor cell proliferation, survival, and inhibits apoptosis. Consequently, FGFR4 has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of Fgfr4-IN-11, a potent and selective covalent inhibitor of FGFR4, and other key FGFR4 inhibitors, detailing their mechanism of action, preclinical efficacy in HCC models, and the experimental protocols utilized in their evaluation.

Introduction to the FGF19-FGFR4 Axis in HCC

The FGF19-FGFR4 signaling pathway is a critical regulator of bile acid homeostasis in normal physiology.[1] However, in a significant subset of HCC, amplification of the FGF19 gene leads to its overexpression.[2] Secreted FGF19 acts as a ligand for FGFR4, which, in the presence of the co-receptor β-Klotho (KLB), becomes activated. This activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are central to cell proliferation and survival.[1][2] The constitutive activation of this axis provides a clear rationale for the development of targeted FGFR4 inhibitors as a therapeutic strategy for FGF19-driven HCC.

Fgfr4-IN-11 and Other Selective FGFR4 Inhibitors

A new generation of highly selective FGFR4 inhibitors has been developed to target this oncogenic pathway. These inhibitors are designed to spare other FGFR isoforms, thereby potentially reducing off-target toxicities.

Fgfr4-IN-11 (Compound 30) is a novel 7-azaindole derivative identified as a potent, selective, and covalent inhibitor of FGFR4.[3][4] It forms an irreversible bond with a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, leading to sustained inhibition of the receptor's kinase activity.[3][4]

Other notable selective FGFR4 inhibitors include:

-

Fisogatinib (BLU-554): A potent and selective irreversible inhibitor of FGFR4.[5]

-

FGF401 (Roblitinib): A highly selective FGFR4 inhibitor that has been evaluated in clinical trials.

-

H3B-6527: Another selective covalent inhibitor of FGFR4 with demonstrated preclinical activity.[6]

Quantitative Data Presentation

The preclinical efficacy of these inhibitors has been demonstrated across various HCC cell lines and in vivo models. The following tables summarize key quantitative data.

| Inhibitor | Target | IC50 (nM) | Cell Line(s) | Reference(s) |

| Fgfr4-IN-11 (Compound 30) | FGFR4 | 2.1 | - | [7] |

| Fisogatinib (BLU-554) | FGFR4 | 5 | - | [8] |

| FGFR1 | 624 | - | [8] | |

| FGFR2 | >1000 | - | [8] | |

| FGFR3 | >1000 | - | [8] | |

| FGF401 (Roblitinib) | FGFR4 | <10 | Biochemical Assay | [9] |

| FGFR1/2/3 | >2500-fold selective | Biochemical Assay | [10] | |

| H3B-6527 | FGFR4 | - | - | [6] |

| BGS2219 | FGFR4 | 4 | Biochemical Assay | [10] |

| FGFR1/2/3 | >2500-fold selective | Biochemical Assay | [10] | |

| AZD4547 (pan-FGFR) | FGFR (pan) | 82 | SNU449 | [11] |

| 84 | SK-Hep-1 | [11] |

| Inhibitor | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |

| Fgfr4-IN-11 (Compound 30) | HuH-7 Xenograft | Not Specified | Significant antitumor activity | [4] |

| BGS2219 | HCC Xenograft | 40 mg/kg | Complete tumor regression | [10] |

| Compound 1 (covalent inhibitor) | Hep3B Xenograft | 100 mg/kg PO BID | Sustained tumor regression | [11] |

| H3B-6527 + Lenvatinib | Hep3B Xenograft | H3B-6527: 300 mg/kg BID | Enhanced tumor regression vs single agents | [6] |

Signaling Pathways and Experimental Workflows

FGF19-FGFR4 Signaling Pathway

The binding of FGF19 to the FGFR4/β-Klotho complex leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activates downstream signaling through FRS2, which recruits GRB2 and SOS, ultimately leading to the activation of the RAS-RAF-MEK-ERK (MAPK) pathway. Simultaneously, the PI3K-AKT pathway is also activated, promoting cell survival. Fgfr4-IN-11 and other selective inhibitors block the initial autophosphorylation step, thereby inhibiting both of these critical downstream cascades.[5]

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of FGFR4 inhibitors typically follows a standardized workflow, from in vitro characterization to in vivo efficacy studies.

Detailed Experimental Protocols

HCC Cell Line Culture

-

Cell Lines: Human HCC cell lines with known FGF19/FGFR4 status (e.g., HuH-7, Hep3B, JHH7 as FGF19-positive; HepG2 as FGF19-negative) are commonly used.[12]

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[13][14]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[15]

-

Passaging: Cells are passaged when they reach 70-80% confluency.[14]

Cell Viability Assay (MTT/CCK-8)

-

Seeding: HCC cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to attach overnight.[16]

-

Treatment: Cells are treated with a serial dilution of the FGFR4 inhibitor (e.g., Fgfr4-IN-11) or vehicle control (DMSO) for 72-120 hours.[12][17]

-

Reagent Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent is added to each well according to the manufacturer's instructions.

-

Measurement: The absorbance is measured at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[16]

-

Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Western Blot Analysis

-

Cell Lysis: Cells are treated with the FGFR4 inhibitor for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C. Recommended dilutions:

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection system.

Orthotopic HCC Mouse Model

-

Animal Strain: Immunocompromised mice, such as athymic nude mice or NOD-SCID mice, are typically used.

-

Cell Preparation: FGF19-positive HCC cells (e.g., HuH-7, Hep3B) are harvested and resuspended in a mixture of serum-free medium and Matrigel (1:1 ratio).[21]

-

Surgical Procedure:

-

Anesthetize the mouse (e.g., with ketamine/xylazine).

-

Make a small transverse incision below the sternum to expose the liver.

-

Slowly inject 2 x 10^6 cells in 30-50 µL into the left lobe of the liver using a 28-gauge needle.[22]

-

Suture the incision.

-

-

Tumor Growth Monitoring: Tumor growth is monitored non-invasively using high-resolution ultrasound or MRI, or by measuring circulating biomarkers like alpha-fetoprotein (AFP).[23]

-

Treatment: Once tumors are established (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The FGFR4 inhibitor is administered orally (p.o.) or via intraperitoneal (i.p.) injection according to the predetermined dosing schedule.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

The FGF19-FGFR4 signaling pathway represents a validated and critical oncogenic driver in a defined subset of hepatocellular carcinoma. Selective FGFR4 inhibitors, such as Fgfr4-IN-11, have demonstrated potent and specific antitumor activity in preclinical models, validating this therapeutic approach. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of novel FGFR4-targeted therapies, with the ultimate goal of improving outcomes for patients with this challenging disease. The use of predictive biomarkers, such as FGF19 expression, will be crucial for identifying patients most likely to benefit from these targeted agents.

References

- 1. FGF/FGFR Signaling in Hepatocellular Carcinoma: From Carcinogenesis to Recent Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combined inhibition of FGFR4 and VEGFR signaling enhances efficacy in FGF19 driven hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Culture of human HCC cell lines [bio-protocol.org]

- 13. pubcompare.ai [pubcompare.ai]

- 14. 4.1. Cell Culture [bio-protocol.org]

- 15. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]

- 16. Phospho-FGFR4 (Tyr642) Polyclonal Antibody (PA5-105531) [thermofisher.com]

- 17. Phospho-FGFR4 (Tyr642) Polyclonal Antibody (PA5-37576) [thermofisher.com]

- 18. FGFR4 antibody (11098-1-AP) | Proteintech [ptglab.com]

- 19. An orthotopic mouse model of hepatocellular carcinoma with underlying liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. pubcompare.ai [pubcompare.ai]

- 22. Establishment of an orthotopic transplantation tumor model of hepatocellular carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. targetedonc.com [targetedonc.com]

Fgfr4-IN-11: An In-Depth Technical Guide to a Pan-FGFR Inhibitor

A Note on Nomenclature: While this guide focuses on the principles of a pan-FGFR inhibitor with activity against FGFR4, the specific compound "Fgfr4-IN-11" is not prominently documented in publicly available scientific literature. Therefore, this guide will utilize Futibatinib (TAS-120) as a well-characterized, representative pan-FGFR inhibitor that demonstrates potent, irreversible inhibition across all four FGFR isoforms, including FGFR4. The data and methodologies presented herein are based on published studies of Futibatinib and are intended to provide researchers, scientists, and drug development professionals with a comprehensive technical framework for understanding and evaluating such inhibitors.

Executive Summary

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) that play crucial roles in cell proliferation, differentiation, migration, and survival.[1] Aberrant FGFR signaling, driven by gene fusions, mutations, or amplifications, is a known oncogenic driver in a variety of cancers.[2] Pan-FGFR inhibitors, which target all four members of the FGFR family, represent a promising therapeutic strategy for cancers harboring these alterations.

This technical guide provides a detailed overview of Futibatinib (TAS-120), a potent and selective irreversible pan-FGFR inhibitor.[3][4] Futibatinib forms a covalent bond with a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain, leading to sustained inhibition of downstream signaling pathways.[3][5] This document summarizes the biochemical and cellular activity of Futibatinib, outlines detailed experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Biochemical and Cellular Activity

Futibatinib has demonstrated potent inhibitory activity against all four FGFR isoforms in both biochemical and cellular assays. Its irreversible mechanism of action offers the potential for durable target engagement and efficacy against acquired resistance mutations that can arise with reversible inhibitors.[6]

In Vitro Kinase Inhibition

The inhibitory potency of Futibatinib against each FGFR isoform is typically determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the inhibitor's potency.

| Target | IC50 (nM) | Reference |

| FGFR1 | 1.8 | [7] |

| FGFR2 | 1.4 | [7] |

| FGFR3 | 1.6 | [7] |

| FGFR4 | 3.7 | [7] |

Cellular Proliferation Inhibition

The anti-proliferative effects of Futibatinib are evaluated in cancer cell lines with known FGFR alterations. The IC50 values in these assays reflect the compound's ability to inhibit cell growth.

| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) | Reference |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | Data not specified, but potent inhibition demonstrated | [4] |

| AN3 CA | Endometrial Carcinoma | FGFR2 Mutation | Data not specified, but potent inhibition demonstrated | [4] |

| RMS559 | Rhabdomyosarcoma | FGFR4 Mutation | ~500 | [8] |

| RH4 | Rhabdomyosarcoma | FGFR4 Overexpression | ~10,000 | [8] |

Mechanism of Action

Futibatinib is a targeted covalent inhibitor.[5] It is designed to form an irreversible covalent bond with a specific cysteine residue located in the P-loop of the ATP-binding pocket of the FGFR kinase domain.[3][4] This covalent modification permanently inactivates the kinase, thereby blocking downstream signaling.

Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, leading to the activation of multiple downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[3] These pathways are critical for cell proliferation, survival, and migration. By irreversibly inhibiting FGFR kinase activity, Futibatinib effectively shuts down these oncogenic signaling networks.[1][9]

References

- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 2. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. SRB assay for measuring target cell killing [protocols.io]

Methodological & Application

Fgfr4-IN-11: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fgfr4-IN-11 is a potent and covalent pan-fibroblast growth factor receptor (FGFR) inhibitor with significant activity against FGFR4. As aberrant FGFR4 signaling is implicated in the progression of various cancers, particularly hepatocellular carcinoma, Fgfr4-IN-11 presents a valuable tool for preclinical cancer research. These application notes provide detailed protocols for in vitro assays to characterize the activity of Fgfr4-IN-11, enabling researchers to assess its biochemical potency, cellular efficacy, and mechanism of action.

Data Presentation

Biochemical Potency of Fgfr4-IN-11

The inhibitory activity of Fgfr4-IN-11 against the four members of the FGFR family was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate that Fgfr4-IN-11 is a pan-FGFR inhibitor with the highest potency for FGFR4.

| Target Kinase | IC50 (nM)[1] |

| FGFR1 | 9.9 |

| FGFR2 | 3.1 |

| FGFR3 | 16 |

| FGFR4 | 1.8 |

Cellular Antiproliferative Activity of Fgfr4-IN-11

The antiproliferative effects of Fgfr4-IN-11 were evaluated in a panel of human cancer cell lines. The IC50 values from cell viability assays indicate potent inhibition of cell growth in specific cancer cell models.

| Cell Line | Cancer Type | IC50 (nM)[1] |

| NCI-H1581 | Non-small cell lung cancer | < 2 |

| SNU-16 | Stomach cancer | < 2 |

| Huh-7 | Hepatocellular carcinoma | 15.63 |

| Hep3B | Hepatocellular carcinoma | 52.6 |

Signaling Pathway

The diagram below illustrates the canonical FGFR4 signaling pathway, which is a key target of Fgfr4-IN-11. Upon binding its ligand, such as FGF19, FGFR4 dimerizes and undergoes autophosphorylation of its intracellular kinase domain. This activation triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.

Caption: FGFR4 Signaling Pathway and Inhibition by Fgfr4-IN-11.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for determining the IC50 value of Fgfr4-IN-11 against recombinant FGFR4.

Materials:

-

Recombinant human FGFR4 kinase domain

-

Poly-Glu-Tyr (4:1) substrate

-

ATP

-

Fgfr4-IN-11

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of Fgfr4-IN-11 in kinase buffer.

-

In a well of a microplate, add the Fgfr4-IN-11 dilution, recombinant FGFR4 kinase, and the substrate.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for FGFR4.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each Fgfr4-IN-11 concentration relative to a no-inhibitor control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of Fgfr4-IN-11 on the proliferation of cancer cell lines like Huh-7 and Hep3B.

Materials:

-

Huh-7 or Hep3B cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Fgfr4-IN-11

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of Fgfr4-IN-11 in complete growth medium.

-

Remove the old medium from the cells and add the medium containing the Fgfr4-IN-11 dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent viability for each Fgfr4-IN-11 concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of FGFR4 Signaling

This protocol can be used to confirm the inhibitory effect of Fgfr4-IN-11 on FGFR4 phosphorylation and downstream signaling pathways in a cellular context.

Materials:

-

Huh-7 cells or another sensitive cell line

-

Fgfr4-IN-11

-

FGF19 ligand (optional, for stimulating the pathway)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-FGFR4 (p-FGFR4), anti-total-FGFR4, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Seed cells and grow them to 70-80% confluency.

-

Serum-starve the cells for several hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of Fgfr4-IN-11 for a specified time (e.g., 1-2 hours).

-

(Optional) Stimulate the cells with FGF19 for a short period (e.g., 15-30 minutes).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the desired primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of Fgfr4-IN-11 on the phosphorylation status of FGFR4 and its downstream effectors.

Experimental Workflow

The following diagram outlines a general workflow for the in vitro characterization of Fgfr4-IN-11.

Caption: General workflow for Fgfr4-IN-11 in vitro characterization.

References

Application Notes: Fgfr4-IN-1 Cell-Based Assays

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its primary ligand FGF19, plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism.[1][2] Aberrant activation of the FGF19-FGFR4 signaling axis is strongly associated with the development and progression of several cancers, particularly hepatocellular carcinoma (HCC), making it an attractive therapeutic target.[1][3][4] Fgfr4-IN-1 is a potent and selective small-molecule inhibitor of FGFR4.[5][6] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of Fgfr4-IN-1 in a research setting.

Mechanism of Action

Upon binding of the FGF19 ligand, FGFR4, in complex with its co-receptor β-Klotho, dimerizes and undergoes autophosphorylation. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which promote tumor growth and survival.[2][3][4] Fgfr4-IN-1 exerts its effect by binding to the kinase domain of FGFR4, preventing its autophosphorylation and subsequent activation of these oncogenic pathways.[7]

FGFR4 Signaling Pathway

The diagram below illustrates the FGF19-FGFR4 signaling cascade and the point of inhibition by Fgfr4-IN-1.

Caption: The FGF19-FGFR4 signaling pathway and its inhibition.

Data Presentation

The inhibitory activity of Fgfr4-IN-1 and other selective FGFR4 inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) values in both biochemical and cell-based assays.

Table 1: Inhibitory Activity of Fgfr4-IN-1

| Assay Type | Target/Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Biochemical Assay | FGFR4 Kinase | 0.7 nM | [5][6] |

| Cell Proliferation | HuH-7 (HCC) | 7.8 nM |[5] |

Table 2: Comparative Cellular IC50 Values of Selective FGFR4 Inhibitors

| Inhibitor | Cell Line (Cancer Type) | IC50 Value (µM) | Reference |

|---|---|---|---|

| BLU9931 | 769-P (Renal) | 2.7 | [8] |

| BLU9931 | A704 (Renal) | 3.8 | [8] |

| BLU9931 | A498 (Renal) | 4.6 |[8] |

Experimental Protocols

Here we provide detailed protocols for three key cell-based assays to characterize the activity of Fgfr4-IN-1.

Cell Proliferation Assay (Crystal Violet Staining)

This assay determines the effect of Fgfr4-IN-1 on the proliferation and viability of cancer cells.

Materials:

-

FGFR4-dependent cancer cell line (e.g., HuH-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Fgfr4-IN-1

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Crystal Violet solution (0.5% in 25% methanol)

-

3% HCl solution

-

Plate reader (650 nm)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare a serial dilution of Fgfr4-IN-1 in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of Fgfr4-IN-1 or DMSO vehicle control.

-

Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.

-

Staining:

-

Quantification:

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the DMSO-treated control cells. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Pathway Inhibition

This protocol is used to assess whether Fgfr4-IN-1 inhibits the phosphorylation of key downstream signaling proteins like ERK and AKT.

Materials:

-

FGFR4-dependent cancer cell line

-

6-well cell culture plates

-

Fgfr4-IN-1, FGF19 ligand

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.

-

Pre-treat cells with various concentrations of Fgfr4-IN-1 or DMSO for 2-4 hours.

-

Stimulate the cells with FGF19 (e.g., 100 ng/mL) for 15-30 minutes to activate the FGFR4 pathway.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, add loading buffer, and boil for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Densitometry analysis can be performed to quantify the changes in protein phosphorylation levels, normalized to total protein and a loading control (e.g., GAPDH).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a drug binds to its intended target protein within the complex environment of a living cell.[9][10] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[9][10]

Materials:

-

FGFR4-expressing cell line

-

Fgfr4-IN-1, DMSO

-

PBS, protease inhibitors

-

PCR tubes

-

Thermal cycler

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

Western blot materials (as described above)

Protocol:

-

Cell Treatment: Treat intact cells in culture flasks with Fgfr4-IN-1 or DMSO vehicle for a specified time (e.g., 2 hours).

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at various temperatures (e.g., a gradient from 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[11]

-

Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).[10]

-

Analysis: Collect the supernatant and analyze the amount of soluble FGFR4 remaining at each temperature using Western blotting.

-

Data Analysis: Plot the amount of soluble FGFR4 as a function of temperature for both the drug-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of Fgfr4-IN-1 indicates target engagement and stabilization.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for a cell-based assay to evaluate an inhibitor.

Caption: A generalized workflow for Fgfr4-IN-1 cell-based assays.

References

- 1. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openaccessebooks.com [openaccessebooks.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]

- 8. Fibroblast growth factor receptor type 4 as a potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fgfr4-IN-11 In Vivo Xenograft Models

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, plays a crucial role in the development and progression of various cancers, including hepatocellular carcinoma (HCC), breast cancer, and rhabdomyosarcoma.[1][2][3] The FGF19-FGFR4 signaling axis is a key driver in a subset of these tumors.[2][4] Fgfr4-IN-11 is a potent and selective inhibitor of FGFR4, offering a targeted therapeutic strategy for cancers dependent on this pathway. This document provides detailed application notes and protocols for evaluating the in vivo efficacy of Fgfr4-IN-11 or similar FGFR4 inhibitors using xenograft models.

Mechanism of Action

FGFR4 signaling is activated by the binding of its ligand, primarily FGF19. This binding, facilitated by the co-receptor Klotho-beta (KLB), leads to receptor dimerization and autophosphorylation of the intracellular kinase domain. This initiates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[5][6] Fgfr4-IN-11 and similar selective inhibitors are designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing its phosphorylation and thereby blocking downstream signaling.

Figure 1: Simplified FGFR4 signaling pathway and the inhibitory action of Fgfr4-IN-11.

Applications

-

Evaluation of anti-tumor efficacy: Assess the ability of Fgfr4-IN-11 to inhibit tumor growth in various cancer models.

-

Pharmacodynamic (PD) studies: Determine the in vivo target engagement by measuring the inhibition of downstream signaling molecules.

-

Pharmacokinetic (PK) analysis: Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Fgfr4-IN-11 in animal models.

-

Combination therapy studies: Investigate the synergistic or additive effects of Fgfr4-IN-11 with other anti-cancer agents.

-

Toxicity assessment: Evaluate the safety profile and potential side effects of Fgfr4-IN-11.

Recommended In Vivo Xenograft Models

The choice of cell line is critical for a successful study and should be based on known FGFR4 expression and/or FGF19 dependency.

| Cancer Type | Recommended Cell Lines | Rationale |

| Hepatocellular Carcinoma (HCC) | HuH-7, Hep3B | High FGFR4 expression, FGF19-driven proliferation.[6] |

| Breast Cancer | MDA-MB-468, HCC1937 | Co-expression of FGFR4 and FGF19.[3] |

| Colon Cancer | HCT116 (with FGFR4 overexpression) | Model for studying FGFR4-driven tumor growth.[7] |

| Ovarian Cancer | OVCA432 | High endogenous FGFR4 expression.[8] |

| Rhabdomyosarcoma (RMS) | Cell lines with FGFR4 mutations (e.g., K535, E550) | Models for mutationally activated FGFR4.[1] |

Experimental Protocols

Cell Culture and Xenograft Implantation

Figure 2: Workflow for establishing a subcutaneous xenograft model.

-

Cell Culture: Culture the selected cancer cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Preparation: Harvest cells during the logarithmic growth phase using trypsin. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.

-

Animal Model: Use female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old. Allow mice to acclimatize for at least one week before the experiment.

-

Implantation: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 10^6 cells per 100-200 µL. Subcutaneously inject the cell suspension into the right flank of each mouse.

-

Tumor Monitoring: Monitor the mice for tumor growth. Measure tumor dimensions 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

Fgfr4-IN-11 Administration

-

Formulation: Prepare the dosing formulation for Fgfr4-IN-11 based on its solubility and stability characteristics. A common vehicle for oral administration is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.

-

Dosing: The dosage will depend on the potency and pharmacokinetic profile of Fgfr4-IN-11. Based on studies with similar compounds, a starting dose range of 10-100 mg/kg, administered orally once or twice daily, is recommended.[9]

-

Administration: Administer the compound or vehicle control to the respective groups via oral gavage.

-

Treatment Duration: Continue treatment for a predefined period, typically 2-4 weeks, or until the tumors in the control group reach the predetermined endpoint size.

Efficacy and Toxicity Assessment

-

Tumor Growth Inhibition: Continue to measure tumor volumes and body weights 2-3 times per week throughout the study.

-

Endpoint: At the end of the study, euthanize the mice. Excise, weigh, and photograph the tumors.

-

Toxicity Monitoring: Observe the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

-

Tissue Collection: Collect tumors and other relevant organs (e.g., liver) for pharmacodynamic and histological analysis. Flash-freeze a portion of the tumor in liquid nitrogen for protein and RNA analysis, and fix the remainder in 10% neutral buffered formalin for immunohistochemistry.

Data Presentation

Table 1: Representative In Vivo Efficacy of a Selective FGFR4 Inhibitor (BLU9931) in a ccRCC Xenograft Model[9]

| Treatment Group | Dose (mg/kg) | Administration | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Oral, BID | 1250 ± 150 | - |

| BLU9931 | 100 | Oral, BID | 450 ± 80 | 64% |

Table 2: Representative In Vivo Efficacy of a Selective FGFR4 Inhibitor (FGF401) in a Breast Cancer PDX Model[10]

| Treatment Group | Dose | Administration | Mean Tumor Weight at Endpoint (g) |

| Vehicle Control | - | Twice weekly | 1.8 ± 0.3 |

| Trastuzumab | 10 mg/kg | Twice weekly | 1.5 ± 0.2 |

| FGF401 | 30 mg/kg | Twice weekly | 0.8 ± 0.15 |

| Trastuzumab + FGF401 | 10 mg/kg + 30 mg/kg | Twice weekly | 0.3 ± 0.1 |

Pharmacodynamic Analysis

To confirm that Fgfr4-IN-11 is hitting its target in vivo, perform Western blot or immunohistochemistry (IHC) on tumor lysates or sections to assess the phosphorylation status of FGFR4 and downstream signaling proteins like FRS2 and ERK. A significant reduction in the phosphorylated forms of these proteins in the treatment group compared to the control group would indicate target engagement.

Potential Toxicities

FGFR inhibitors can have on-target toxicities due to the physiological roles of FGFRs. Monitor for common adverse events observed with this class of drugs, which may include:

-

Hyperphosphatemia: Due to FGFR1 inhibition (less likely with highly selective FGFR4 inhibitors).

-

Diarrhea: Associated with FGFR4 blockade.[2]

-

Ocular toxicities: Such as central serous retinopathy.

-

Stomatitis and hand-foot syndrome.

Regular monitoring of blood chemistry and animal well-being is crucial.

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers planning to evaluate the in vivo efficacy of Fgfr4-IN-11 or similar selective FGFR4 inhibitors. Careful selection of the xenograft model, adherence to detailed experimental procedures, and thorough data analysis are essential for obtaining robust and reproducible results. These studies are a critical step in the preclinical development of novel targeted therapies for FGFR4-dependent cancers.

References

- 1. Identification of FGFR4-activating mutations in human rhabdomyosarcomas that promote metastasis in xenotransplanted models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models | PLOS One [journals.plos.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of FGFR4 as a Potential Therapeutic Target for Advanced-Stage High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fibroblast growth factor receptor type 4 as a potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for FGFR4 Inhibitors in Murine Models

Note: As of late 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "Fgfr4-IN-11." The following application notes and protocols are based on established research with other selective and potent FGFR4 inhibitors, providing a comprehensive guide for researchers, scientists, and drug development professionals working with similar molecules in preclinical mouse models.

Introduction to FGFR4 Inhibition in Oncology

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, plays a crucial role in the development and progression of various cancers, particularly hepatocellular carcinoma (HCC) and certain breast cancers. The FGF19-FGFR4 signaling axis is a key driver in these malignancies, promoting tumor cell proliferation, survival, and resistance to therapy.[1][2] Consequently, selective inhibition of FGFR4 has emerged as a promising therapeutic strategy. This document outlines the typical dosing, administration, and experimental protocols for evaluating FGFR4 inhibitors in mouse models, based on data from compounds such as Roblitinib, FGF401, and BLU-554.

Quantitative Data Summary of Representative FGFR4 Inhibitors in Mice

The following tables summarize dosing and efficacy data for several well-characterized FGFR4 inhibitors used in murine xenograft models. This information can serve as a starting point for designing in vivo studies with novel FGFR4 inhibitors.

Table 1: Dosing and Administration of FGFR4 Inhibitors in Mice

| Compound | Mouse Model | Dose | Administration Route | Dosing Schedule | Reference |

| Roblitinib | rSKBR3 and MDA-MB-361 anti-HER2 resistant breast cancer xenografts | 30 mg/kg | Oral | Daily | [3] |

| LD1 (anti-FGFR4 mAb) | HUH7 liver cancer xenograft | 30 mg/kg | Intraperitoneal | Weekly | [4] |

| FGF401 | Trastuzumab-insensitive PDX tumor-bearing mice | Not Specified | Not Specified | Not Specified | [5] |

| BLU-554 | Wild-type mice (for PK study) | Not Specified | Not Specified | Not Specified | [6] |

| Rogaratinib | Breast cancer PDX models | Not Specified | Not Specified | Not Specified | [7] |

Table 2: In Vivo Efficacy of FGFR4 Inhibitors in Murine Xenograft Models

| Compound | Cancer Type | Efficacy Endpoint | Results | Reference |

| Roblitinib | HER2-resistant Breast Cancer | Tumor Growth Inhibition | Combination with trastuzumab showed significant tumor growth inhibition. | [3] |

| LD1 (anti-FGFR4 mAb) | Hepatocellular Carcinoma | Tumor Growth Inhibition | 96% inhibition of tumor growth compared to control. | [4] |

| FGF401 | Trastuzumab-resistant Breast Cancer | Tumor Growth Inhibition | Effectively inhibits tumor growth. | [5] |

Experimental Protocols

Murine Xenograft Model for Efficacy Studies

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of an FGFR4 inhibitor.

Materials:

-

6-8 week old female athymic nude mice (or other appropriate immunocompromised strain)

-

Cancer cell line with known FGFR4 activation (e.g., HUH7 for HCC, or a breast cancer line with FGF19/FGFR4 amplification)

-

Matrigel (or similar basement membrane matrix)

-

FGFR4 inhibitor (formulated for in vivo use)

-

Vehicle control

-

Calipers

-

Sterile syringes and needles

Procedure:

-

Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Tumor Inoculation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), measure tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: When tumors reach the desired average size, randomize the mice into treatment and control groups (n=5-10 mice per group).

-

Dosing and Administration:

-

Treatment Group: Administer the FGFR4 inhibitor at the predetermined dose and schedule (e.g., 30 mg/kg, daily, by oral gavage).

-

Control Group: Administer the vehicle control using the same route and schedule.

-

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study (e.g., after 21-28 days, or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

-

Data Analysis: Calculate the average tumor volume for each group over time. Determine the percentage of tumor growth inhibition (% TGI) using the formula: (1 - (Average tumor volume of treated group / Average tumor volume of control group)) x 100.

Pharmacokinetic (PK) Study in Mice

This protocol outlines a basic approach for determining the pharmacokinetic profile of an FGFR4 inhibitor in mice.

Materials:

-

Male or female mice (strain as appropriate)

-

FGFR4 inhibitor

-

Appropriate vehicle for dosing

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Dosing: Administer a single dose of the FGFR4 inhibitor to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).

-

Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a subset of mice (typically via retro-orbital or tail vein bleed) into EDTA-coated tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Quantify the concentration of the FGFR4 inhibitor in the plasma samples using a validated analytical method such as LC-MS/MS.[6]

-

Data Analysis: Plot the plasma concentration of the drug versus time. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Visualizations

Caption: Simplified FGFR4 signaling cascade upon FGF19 binding.

Caption: Workflow for in vivo efficacy assessment of an FGFR4 inhibitor.

Caption: Logical flow for establishing a dosing regimen for a novel FGFR4 inhibitor.

References

- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mybiosource.com [mybiosource.com]

- 3. FGFR4 Antibody [ABIN5531164] - for Human WB, FACS, IF [antibodies-online.com]

- 4. FGFR4 and its novel splice form in myogenic cells: interplay of glycosylation and tyrosine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal Structure of the FGFR4/LY2874455 Complex Reveals Insights into the Pan-FGFR Selectivity of LY2874455 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human FGFR4 ELISA Kit (A75410) [antibodies.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Fgfr4-IN-11 using Western Blot

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of Fgfr4-IN-11, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document outlines the experimental workflow, from cell treatment and protein extraction to immunoblotting and data analysis. Additionally, it includes a summary of recommended antibody dilutions and a diagram of the FGFR4 signaling pathway to facilitate experimental design and data interpretation.

Introduction

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon activation by its ligands such as FGF19, plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism.[1][2] Dysregulation of the FGFR4 signaling pathway is implicated in the progression of several cancers, particularly hepatocellular carcinoma, making it an attractive target for therapeutic intervention.[1][2] Fgfr4-IN-11 is a small molecule inhibitor designed to selectively target and inhibit the kinase activity of FGFR4.

Western blotting is a fundamental technique to study the efficacy and mechanism of action of inhibitors like Fgfr4-IN-11. By quantifying the protein levels of total FGFR4 and its phosphorylated, active form (p-FGFR4), as well as key downstream signaling molecules, researchers can assess the inhibitory effect of Fgfr4-IN-11 on the FGFR4 pathway.

FGFR4 Signaling Pathway

The binding of FGF19 to FGFR4, in the presence of the co-receptor Klotho, induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[2] This activation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which in turn regulate gene expression and cellular responses such as proliferation and survival.[1][2][3] Fgfr4-IN-11 exerts its effect by blocking the ATP-binding site of the FGFR4 kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.

Caption: FGFR4 signaling pathway and the inhibitory action of Fgfr4-IN-11.

Experimental Workflow for Western Blot Analysis

The following protocol details the steps to assess the impact of Fgfr4-IN-11 on the FGFR4 signaling pathway.

Caption: Experimental workflow for Western blot analysis of Fgfr4-IN-11 effects.

Detailed Protocol

1. Cell Culture and Treatment a. Seed cells (e.g., HepG2, Huh-7, or other cells with endogenous FGFR4 expression) in appropriate culture dishes and grow to 70-80% confluency. b. Starve cells in serum-free medium for 12-24 hours to reduce basal signaling activity. c. Treat cells with varying concentrations of Fgfr4-IN-11 for the desired time course (e.g., 2, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO). d. For pathway activation, stimulate cells with a ligand such as FGF19 (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) before harvesting.

2. Cell Lysis and Protein Extraction a. Wash cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (total protein extract) to a new tube.

3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. SDS-PAGE a. Normalize protein concentrations for all samples with lysis buffer. b. Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder. d. Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. b. Confirm successful transfer by staining the membrane with Ponceau S.

6. Blocking a. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

7. Antibody Incubation a. Incubate the membrane with the primary antibody (see table below for suggested dilutions) in blocking buffer overnight at 4°C with gentle agitation. b. Wash the membrane three times for 10 minutes each with TBST. c. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer for 1 hour at room temperature. d. Wash the membrane three times for 10 minutes each with TBST.

8. Detection and Analysis a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol and apply it to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH, or Tubulin).

Recommended Antibody Dilutions for Western Blot

The optimal antibody dilution should be determined experimentally. The following table provides a starting point based on manufacturer recommendations and published literature.

| Antibody Target | Host | Application | Recommended Starting Dilution | Expected MW (kDa) |

| Total FGFR4 | Rabbit Polyclonal | WB | 1:500 - 1:2000[4][5] | 95, 100-110[4][5] |

| Total FGFR4 | Rabbit Monoclonal | WB | 1:1000 | ~125[6][7] |

| Total FGFR4 | Rat Monoclonal | WB | 0.2 µg/mL | ~110 |

| Phospho-FGFR4 (Tyr642) | Rabbit Polyclonal | WB | 1:500 - 1:2000[8] | ~110[8] |

| Phospho-ERK1/2 (p44/42 MAPK) | Rabbit Monoclonal | WB | 1:1000 - 1:2000 | 42, 44 |

| Total ERK1/2 (p44/42 MAPK) | Rabbit Monoclonal | WB | 1:1000 | 42, 44 |

| Phospho-AKT (Ser473) | Rabbit Monoclonal | WB | 1:1000 - 1:2000 | 60 |

| Total AKT | Rabbit Polyclonal | WB | 1:1000 | 60 |

| Phospho-STAT3 (Tyr705) | Rabbit Monoclonal | WB | 1:1000 | 79, 86 |

| Total STAT3 | Rabbit Monoclonal | WB | 1:1000 | 79, 86 |

| β-Actin | Mouse Monoclonal | WB | 1:1000 - 1:5000 | 42 |

| GAPDH | Rabbit Monoclonal | WB | 1:1000 - 1:10000 | 37 |

Data Interpretation

A successful experiment will demonstrate a dose-dependent decrease in the phosphorylation of FGFR4 and its downstream targets (p-ERK, p-AKT, p-STAT3) in cells treated with Fgfr4-IN-11 compared to the vehicle control. The total protein levels of FGFR4, ERK, AKT, and STAT3 should remain relatively unchanged, indicating that the inhibitor affects the activity rather than the expression of these proteins. The loading control (e.g., β-actin) should show consistent band intensity across all lanes, confirming equal protein loading.

References

- 1. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 4. FGFR4 antibody (11098-1-AP) | Proteintech [ptglab.com]

- 5. ptgcn.com [ptgcn.com]

- 6. FGF Receptor 4 Antibody | Cell Signaling Technology [cellsignal.com]

- 7. FGF Receptor 4 (D3B12) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 8. Phospho-FGFR4 (Tyr642) Polyclonal Antibody (PA5-105531) [thermofisher.com]

Application Notes and Protocols for Fgfr4-IN-11: A Potent and Selective FGFR4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals